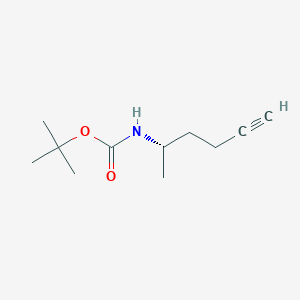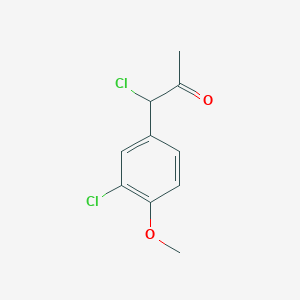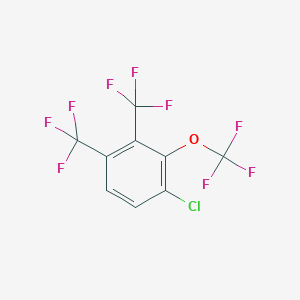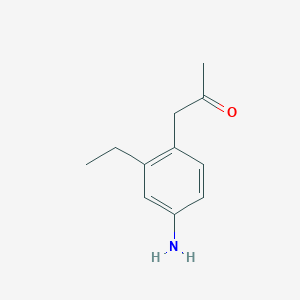
4,7-Dibromoindan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromoindan-2-one is an organic compound with the molecular formula C9H6Br2O. It is a white to light yellow solid that is soluble in various organic solvents such as ether and ethanol . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,7-Dibromoindan-2-one can be synthesized from indan-2-one through a bromination reactionTypically, this reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dibromoindan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 4,7-dibromoindan-2-ol.
Oxidation Reactions: Oxidation can lead to the formation of 4,7-dibromoindan-2-carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted indanones depending on the nucleophile used.
Reduction: 4,7-dibromoindan-2-ol.
Oxidation: 4,7-dibromoindan-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4,7-Dibromoindan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,7-Dibromoindan-2-one is primarily based on its ability to undergo various chemical transformations. The bromine atoms in the molecule make it highly reactive, allowing it to participate in substitution and addition reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .
Comparación Con Compuestos Similares
- 4,7-Dibromo-1,2,3-benzothiadiazole
- 4,7-Dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine
- 4,7-Dibromo-2,1,3-benzoselenadiazole
Comparison: 4,7-Dibromoindan-2-one is unique due to its indanone core structure, which imparts different reactivity and properties compared to other dibromo-substituted compounds. For instance, 4,7-dibromo-1,2,3-benzothiadiazole and 4,7-dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine are more commonly used in the synthesis of dyes and electronic materials, whereas this compound is more versatile in organic synthesis and pharmaceutical applications .
Propiedades
Fórmula molecular |
C9H6Br2O |
|---|---|
Peso molecular |
289.95 g/mol |
Nombre IUPAC |
4,7-dibromo-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C9H6Br2O/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2 |
Clave InChI |
CWNJXWWDHPYEPT-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC2=C(C=CC(=C21)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)
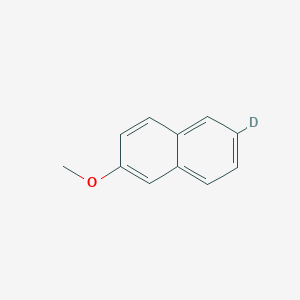
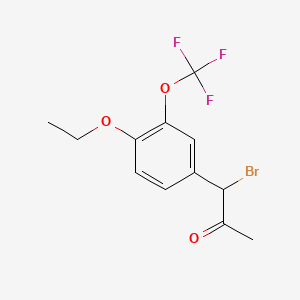
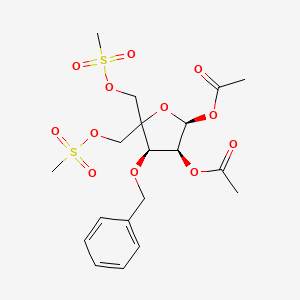

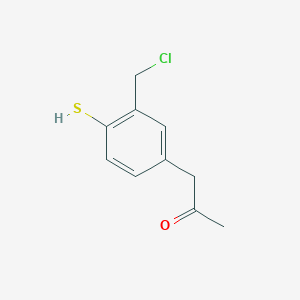
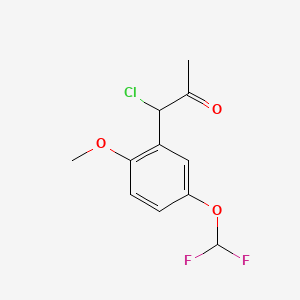
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)
